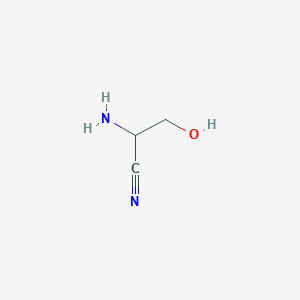

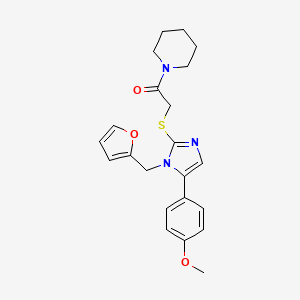

![molecular formula C12H9N5S B2468910 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823182-54-2](/img/structure/B2468910.png)

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

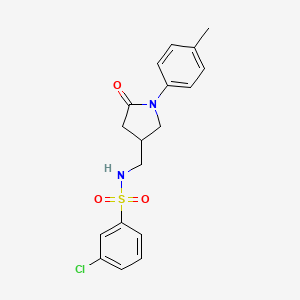

“4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of “4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is characterized by a pyrimidine ring attached to a thiazole ring and a pyridine ring . The exact structure can be determined using spectroscopic methods such as FT-IR, NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” include a molecular weight of 255.3 and a melting point of 314 - 315°C .Aplicaciones Científicas De Investigación

- Findings : The planar pyrido[3,4-g]quinazoline tricyclic system was essential for maintaining protein kinase inhibitory potency .

- Bioavailability : Some orally bioavailable compounds effectively inhibited tumor growth in leukemia mouse xenografts without adverse effects .

- Biological Activity : Further investigations may reveal their antimicrobial or other pharmacological properties .

Protein Kinase Inhibition

CDK4 and CDK6 Inhibition

Antimicrobial Activity

Molecular Docking Studies

Thiazolidin-4-one Derivatives

Drug Design and Optimization

Mecanismo De Acción

Target of Action

The primary targets of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2/4/6 . It binds to these kinases, preventing them from performing their normal function of driving cell cycle progression . The interaction between the compound and its targets is influenced by several factors, including polar interactions and nonpolar interactions . Particularly, the electrostatic interactions of Lys33/35/43 and Asp145/158/163, and the nonpolar interaction with Ile10/12/19 are crucial .

Biochemical Pathways

By inhibiting CDK2/4/6, the compound affects the cell cycle regulation pathway . This results in the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase and thus halting DNA replication . This can lead to cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

It’s worth noting that the compound has been described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The inhibition of CDK2/4/6 by 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine leads to the arrest of the cell cycle, which can result in cell death . This makes the compound a potential candidate for the treatment of cancers, particularly those characterized by rapid cell division .

Propiedades

IUPAC Name |

4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c13-12-15-6-3-9(17-12)10-7-16-11(18-10)8-1-4-14-5-2-8/h1-7H,(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQDNTUOKKYRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

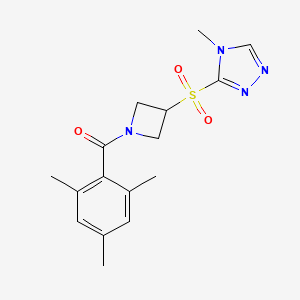

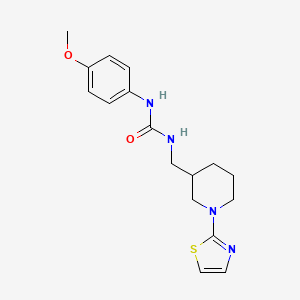

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)

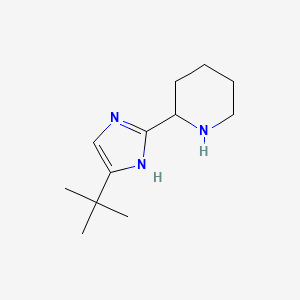

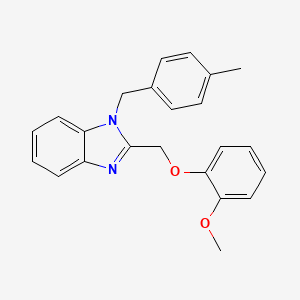

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

methanamine](/img/structure/B2468831.png)

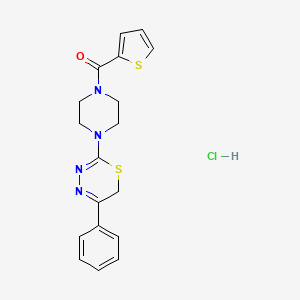

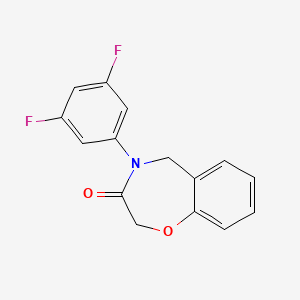

![1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2468833.png)